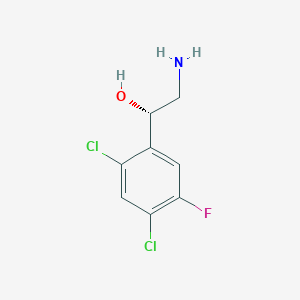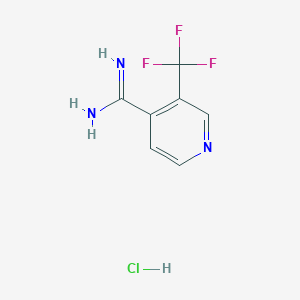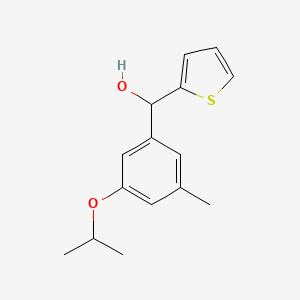
(2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a chloropyridine ring and a carbamate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester typically involves the reaction of 2-chloropyridine-4-methanol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition, particularly those involving carbamate-sensitive enzymes.
Medicine
Pharmaceutical research may explore this compound for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The chloropyridine ring may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloropyridin-4-yl)methyl-carbamicacidmethylester
- (2-Chloropyridin-4-yl)methyl-carbamicacidethylester
- (2-Chloropyridin-4-yl)methyl-carbamicacidisopropylester
Uniqueness
(2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester is unique due to its tert-butyl ester group, which can influence its reactivity, stability, and solubility compared to other carbamate esters. The presence of the chloropyridine ring also imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C11H15ClN2O2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
tert-butyl N-(2-chloropyridin-4-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14(4)8-5-6-13-9(12)7-8/h5-7H,1-4H3 |
Clave InChI |
BPVBQQCXORUDNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1=CC(=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


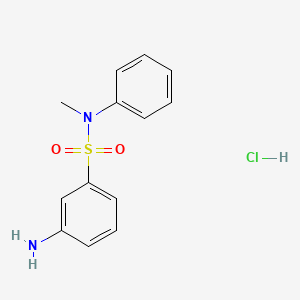

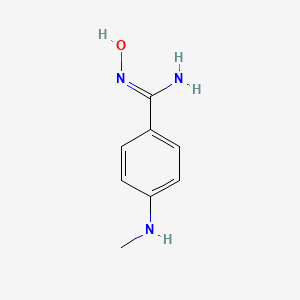
![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)
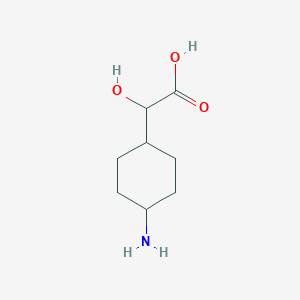
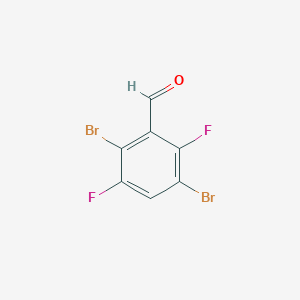

![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
![7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13083635.png)


